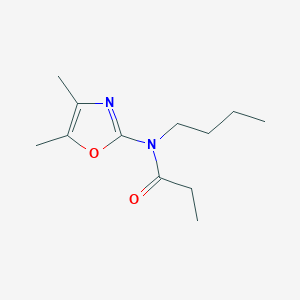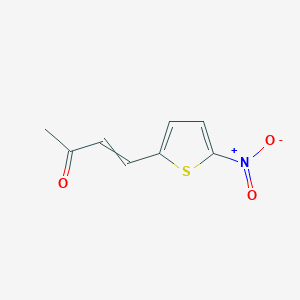
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester is a chemical compound with the molecular formula C19H25NO5 and a molecular weight of 347.4055 . This compound is known for its unique structure, which includes a cyano group, a phenyl group, and an octyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester involves several steps. One common method includes the reaction of ethaneperoxoic acid with 1-cyano-1-phenyloctanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis to create complex molecules . In biology, it can be used to study the effects of cyano and ester groups on biological systems. In medicine, it may be investigated for its potential therapeutic properties. Industrially, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester involves its interaction with molecular targets through its functional groups . The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Ethaneperoxoic acid, 1-cyano-1-phenyloctyl ester can be compared with other similar compounds such as Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester . While both compounds share the ethaneperoxoic acid and cyano groups, the presence of different phenyl groups (octyl vs. methylphenyl) imparts unique properties to each compound. This uniqueness can be leveraged in different applications depending on the desired chemical behavior.
Propiedades
Número CAS |
58422-91-6 |
|---|---|
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(1-cyano-1-phenyloctyl) ethaneperoxoate |
InChI |
InChI=1S/C17H23NO3/c1-3-4-5-6-10-13-17(14-18,21-20-15(2)19)16-11-8-7-9-12-16/h7-9,11-12H,3-6,10,13H2,1-2H3 |
Clave InChI |
MODFHBHOPFVVPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C#N)(C1=CC=CC=C1)OOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)


![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)

![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)

![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)
